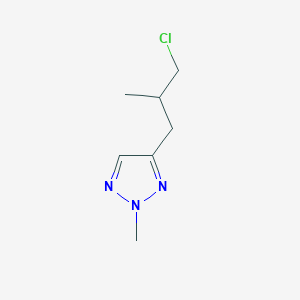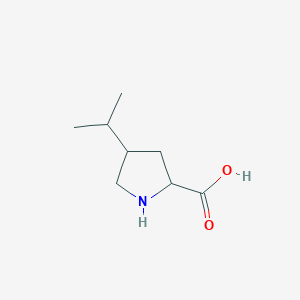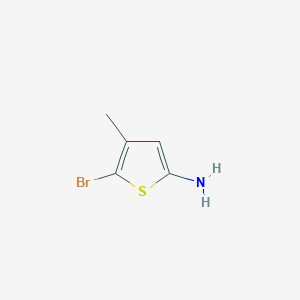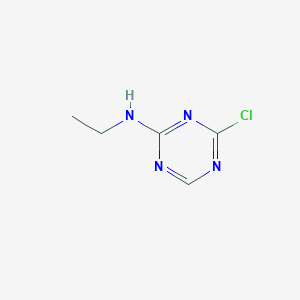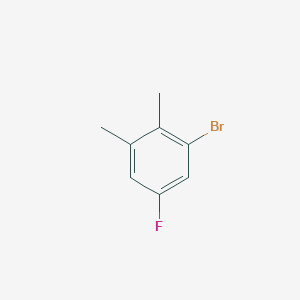
1-Bromo-2,3-dimethyl-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3-dimethyl-5-fluorobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of reactants to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. These methods often utilize tubular reactors for diazotization reactions, followed by bromination steps. The use of advanced reaction technologies helps in minimizing side reactions and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-dimethyl-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens (e.g., chlorine, iodine) and catalysts such as iron(III) chloride.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include various halogenated derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include hydro derivatives and partially reduced aromatic compounds.
Scientific Research Applications
1-Bromo-2,3-dimethyl-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-dimethyl-5-fluorobenzene involves its interaction with electrophiles and nucleophiles. The compound’s bromine and fluorine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates such as benzenonium ions. These intermediates can further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
Fluorobenzene: A simpler aromatic compound with only a fluorine substituent.
Bromobenzene: Contains only a bromine substituent.
1-Bromo-2,3-difluorobenzene: Similar structure but with an additional fluorine atom
Properties
Molecular Formula |
C8H8BrF |
|---|---|
Molecular Weight |
203.05 g/mol |
IUPAC Name |
1-bromo-5-fluoro-2,3-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-7(10)4-8(9)6(5)2/h3-4H,1-2H3 |
InChI Key |
MFEVVOJAOKSGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)

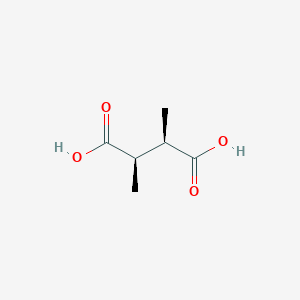
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
![1-Bromo-9-[(2-methylphenyl)methyl]anthracene](/img/structure/B13146380.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B13146381.png)
